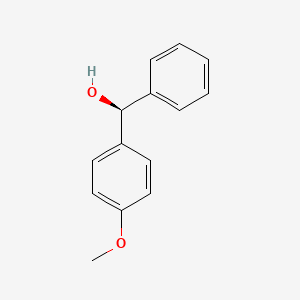

(S)-4-methoxybenzhydrol

Description

General Significance of Chiral Alcohols in Asymmetric Synthesis

Chiral alcohols are fundamental building blocks in the synthesis of complex, enantiomerically pure molecules. Their hydroxyl group provides a reactive handle for a wide array of chemical transformations, while the stereocenter dictates the three-dimensional arrangement of the final product. Axially chiral diaryl ethers, for instance, which have applications in various research fields, can be synthesized from chiral precursors. researchgate.netsnnu.edu.cn The development of catalytic asymmetric methods to produce such chiral compounds is a significant area of research. researchgate.net The enantioselective synthesis of diarylmethanols is particularly important as they are key structural motifs in many biologically active compounds. nih.gov

Stereochemical Challenges in Synthesizing Chiral Diaryl Methanols

The synthesis of chiral diarylmethanols presents notable stereochemical challenges. A primary difficulty lies in controlling the enantioselectivity of the reaction to produce a single enantiomer. Traditional methods often result in racemic mixtures, which then require resolution, a process that can be inefficient. vulcanchem.com

A significant hurdle in the catalytic enantioselective synthesis of diarylmethanols is the presence of salt byproducts, such as lithium chloride (LiCl), which can promote a non-selective background reaction, leading to racemic or near-racemic products. nih.govacs.org To overcome this, strategies have been developed to either remove these byproducts or inhibit their catalytic activity. nih.govacs.org For instance, the introduction of a chelating diamine like tetraethylethylene diamine (TEEDA) has been shown to inhibit the LiCl-promoted background reaction, allowing the desired asymmetric addition to proceed with high enantioselectivity. nih.govacs.org

Another challenge is the development of catalysts that are both highly active and stereoselective for a broad range of substrates. While significant progress has been made, particularly with transition metal catalysts and organocatalysts, the search for more efficient and versatile catalytic systems remains an active area of research. google.comrsc.org

Research Focus on (S)-4-Methoxybenzhydrol as a Chiral Target Molecule

This compound is a specific chiral diaryl alcohol that has garnered attention as a target molecule for showcasing the efficacy of new asymmetric synthesis methodologies. The synthesis of this compound and its derivatives is a focal point for demonstrating the capabilities of various catalytic systems.

Several synthetic routes to this compound have been explored. The most direct approach is the asymmetric reduction of its corresponding prochiral ketone, 4-methoxybenzophenone (B1664615). This transformation has been achieved with high enantioselectivity using various catalytic methods, as detailed in the table below.

| Catalytic System | Precursor | Enantiomeric Excess (ee) | Reference |

| Ruthenium-based catalysts with BINAP ligands | 4-Methoxybenzophenone | High stereocontrol | |

| Chiral iridium complexes (photocatalytic) | 4-Methoxybenzophenone | 85% ee | |

| Chiral auxiliary-mediated Grignard addition | 4-methoxyphenylmagnesium bromide and a chiral aldehyde derivative | >95% ee | |

| Alcohol dehydrogenase mutants | Diaryl ketones | Excellent stereoselectivity | google.com |

The hydroxyl group of this compound can be oxidized to form (S)-4-methoxybenzophenone, and the methoxy (B1213986) group can undergo nucleophilic substitution reactions. These reactions highlight the compound's utility as a versatile intermediate in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(S)-(4-methoxyphenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14-15H,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGZWXVLBIZFKQ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthetic Methodologies for S 4 Methoxybenzhydrol

Biocatalytic Approaches to Asymmetric Reduction of 4-Methoxybenzophenone (B1664615)

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds. researchgate.net The asymmetric reduction of the prochiral precursor, 4-methoxybenzophenone, to (S)-4-methoxybenzhydrol is effectively achieved using biocatalysts, which offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. researchgate.netd-nb.info These methods can be broadly categorized into whole-cell biotransformations and reactions catalyzed by isolated enzymes. researchgate.net

Whole-Cell Biotransformations for this compound Synthesis

Whole-cell biocatalysis utilizes intact microbial cells, which contain the necessary enzymes and cofactors for the desired transformation. This approach obviates the need for enzyme purification and cofactor addition, making it a cost-effective and operationally simpler method. unipd.it

A critical step in developing a whole-cell biotransformation process is the screening of various microorganisms to identify strains that exhibit high stereoselectivity for the reduction of 4-methoxybenzophenone. A wide array of bacteria and fungi have been investigated for their ability to asymmetrically reduce bulky ketones. researchgate.net

For the asymmetric reduction of a related bulky ketone, 3-cyclopentoxy-4-methoxybenzophenone, a screening of 310 microorganisms identified several strains capable of producing the corresponding (S)-alcohol with high enantiomeric excess (ee). researchgate.net Among the most effective were Aspergillus nidulans (MF 121 and MF 145) and Rhodotorula pilimanae (ATCC 32762), which demonstrated good to excellent enantioselectivities (86% to >99% ee). researchgate.net Specifically, Rhodotorula pilimanae was used for the preparative scale synthesis of the (S)-diaryl alcohol, achieving excellent enantioselectivity, although the yield was low (3-30%). researchgate.net Another potent strain identified for the asymmetric reduction of a different bulky ketone to its (S)-alcohol is Lactobacillus paracasei BD101, which provided the product in excellent yield and enantioselectivity. researchgate.net

Table 1: Microbial Strains Screened for Asymmetric Reduction of Bulky Ketones

| Microbial Strain | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Aspergillus nidulans MF 121 | 3-Cyclopentoxy-4-methoxybenzophenone | (S)-alcohol | Good to Excellent | Low (3-30%) |

| Aspergillus nidulans MF 145 | 3-Cyclopentoxy-4-methoxybenzophenone | (S)-alcohol | Good to Excellent | Low (3-30%) |

| Rhodotorula pilimanae ATCC 32,762 | 3-Cyclopentoxy-4-methoxybenzophenone | (S)-alcohol | >99% | Low (3-30%) |

This table is based on data for structurally related bulky ketones as direct data for 4-methoxybenzophenone was not available in the provided search results. The data indicates the potential of these strains for the target transformation.

The efficiency and stereoselectivity of whole-cell biotransformations are highly dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, substrate concentration, and the use of cosolvents. Cosolvents can be particularly important for improving the solubility of hydrophobic substrates like 4-methoxybenzophenone and can influence enzyme activity and stereoselectivity. researchgate.net For instance, the use of glycerol (B35011) as a co-substrate has been shown to enhance the catalytic activity of Bacillus cereus TQ-2 cells in the reduction of various ketones. researchgate.net The tolerance of biocatalysts to organic solvents is a crucial factor, with some engineered systems functioning efficiently in up to 30-50% (v/v) of an organic solvent without compromising conversion or stereoselectivity. nih.govucl.ac.uk

Isolated Enzyme-Catalyzed Asymmetric Reduction of 4-Methoxybenzophenone

Using isolated enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offers several advantages over whole-cell systems, including higher specific activity, elimination of side reactions from other cellular enzymes, and simpler product purification. unipd.it However, this approach requires the addition of expensive cofactors like NAD(P)H, necessitating a cofactor regeneration system for economic viability. unipd.it

Alcohol dehydrogenases are a class of enzymes widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. jiangnan.edu.cnfrontiersin.org They often exhibit high stereoselectivity, following Prelog's rule to deliver a hydride to the re-face of the ketone, typically yielding the (S)-alcohol. researchgate.net

Thermostable ADHs are particularly attractive for industrial applications due to their robustness. nih.gov The ADH from Thermoanaerobacter brockii (TbSADH) is a well-characterized, NAD(P)H-dependent enzyme that has been repurposed for the asymmetric reduction of various prochiral ketones to produce enantiopure secondary alcohols. d-nb.info Similarly, the ADH from Lactobacillus kefir (LkADH) has demonstrated high enantioselectivity in the synthesis of chiral alcohols. frontiersin.org

Table 2: Examples of Alcohol Dehydrogenases in Asymmetric Ketone Reduction

| Enzyme | Source Organism | Product Stereopreference | Key Characteristics |

|---|---|---|---|

| TbSADH | Thermoanaerobacter brockii | (S)-alcohols (Prelog) | Thermostable, NAD(P)H-dependent, Zn-dependent. d-nb.infonih.gov |

| TeSADH | Thermoanaerobacter pseudoethanolicus | (S)-alcohols (Prelog) | Thermostable, robust, tolerant to organic solvents. nih.gov |

| LkADH | Lactobacillus kefir | (S)-alcohols (Prelog) | High enantioselectivity, activity improvable by engineering. frontiersin.org |

Despite the high selectivity of many wild-type enzymes, their activity towards bulky substrates like 4-methoxybenzophenone can be limited. d-nb.info Protein engineering, including rational design and directed evolution, is a powerful tool to overcome these limitations and tailor enzymes for specific applications. nih.gov

A key strategy involves modifying the substrate-binding pocket to better accommodate non-natural or sterically demanding substrates. For the thermostable ADH from Thermoanaerobacter brockii (TbSADH), mutations at residues A85 and I86 were found to be crucial for reshaping the substrate binding pocket. d-nb.info Building on this, a triple-mutant (A85G/I86A/Q101A) was identified as a superior catalyst for the reduction of a difficult-to-reduce ketone, showing significantly improved turnover numbers while maintaining excellent (S)-selectivity (>99% ee). d-nb.info Such strategies of directed evolution and site-directed mutagenesis have been successfully applied to expand the substrate scope and enhance the catalytic efficiency of ADHs like TbSADH and TeSADH, making them more robust catalysts for synthesizing optically active alcohols. d-nb.infonih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methoxybenzophenone |

| 3-Cyclopentoxy-4-methoxybenzophenone |

| Cyclohexyl(phenyl)methanone |

| Glycerol |

| NAD(P)H |

The asymmetric reduction of 4-methoxybenzophenone is the most direct pathway to obtaining enantiomerically enriched this compound. This transformation has been a subject of extensive research, leading to the development of highly efficient catalytic systems.

Catalytic Asymmetric Hydrogenation of 4-Methoxybenzophenone Precursors

Catalytic asymmetric hydrogenation stands as a powerful and atom-economical method for synthesizing chiral alcohols. This technique utilizes a chiral catalyst to transfer hydrogen to a prochiral ketone, thereby creating a new stereocenter with a high degree of enantioselectivity.

Ruthenium-based catalysts are among the most effective for the asymmetric hydrogenation of aromatic ketones. ajchem-b.com Pioneering work demonstrated that complexes of Ru(II) with chiral diamine and phosphine (B1218219) ligands are highly active. ajchem-b.comresearchgate.net For instance, a catalyst system comprising trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2) in the presence of a chiral diamine and a base like potassium tert-butoxide can hydrogenate benzophenone (B1666685) derivatives with high substrate-to-catalyst ratios. researchgate.net

Specifically for substrates like 4-methoxybenzophenone, where the electronic properties of the two aryl groups are distinct, bifunctional oxo-tethered ruthenium catalysts have shown exceptional performance. nih.govacs.org These catalysts facilitate asymmetric transfer hydrogenation (ATH) using a mixture of formic acid and triethylamine (B128534) as the hydrogen source, consistently yielding chiral diarylmethanols with over 99% enantiomeric excess (ee). nih.govacs.org The success of these systems lies in the catalyst's ability to electronically discern between the two different aryl groups of the ketone. nih.govdatapdf.com

| Catalyst System | Substrate Type | Hydrogen Source | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru/(S)-Xylbinap/(S)-daipen | ortho-Substituted Benzophenones | H₂ (8 atm) | Up to 99% | datapdf.com |

| Bifunctional oxo-tethered Ru(II) complex | Non-ortho-substituted Benzophenones (e.g., 4-methoxybenzophenone) | HCOOH/NEt₃ | >99% | nih.govacs.org |

| Ru-BINAP/chiral diamine complex | ortho-Substituted Benzophenones | H₂ (8 atm) | Consistently high | researchgate.net |

The key to high enantioselectivity in transition metal-catalyzed hydrogenation is the design of the chiral ligand. researchgate.net Bidentate phosphine ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are foundational in this field. researchgate.net These ligands create a rigid chiral environment around the ruthenium center, which forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer. researchgate.net

Modifications of the BINAP structure, such as in Xylbinap, and the use of chiral diamine co-ligands like 1,2-diphenylethylenediamine (DPEN), further refine the catalyst's stereochemical control. researchgate.netnih.govacs.orgdatapdf.com Bifunctional catalysts feature ligands that are not mere spectators; they actively participate in the catalytic cycle. For example, in oxo-tethered ruthenium catalysts, an ether linkage connects the η⁶-arene and the 1,2-diphenylethylenediamine (DPEN) portions of the ligand, creating a well-defined and highly effective chiral pocket for the ketone substrate. nih.govacs.org More recent developments include tridentate chiral spiro aminophosphine (B1255530) ligands for iridium catalysts, which have demonstrated remarkable stability and efficiency, achieving turnover numbers as high as 4.5 million in the hydrogenation of aryl ketones. nih.gov

For challenging substrates where the two aryl groups on the ketone are electronically and sterically similar, conventional asymmetric hydrogenation may yield low enantioselectivity. To overcome this, innovative relay hydrogenation strategies have been developed. researchgate.net One such strategy involves a temporary modification of the substrate to introduce a directing group. researchgate.net

In a notable example, a benzophenone substrate is first complexed with a (naphthalene)Cr(CO)₃ moiety. researchgate.net This complexation selectively occurs on one of the aromatic rings, effectively differentiating the two prochiral faces of the carbonyl group. The resulting organometallic ketone complex is then subjected to a stereoselective asymmetric hydrogenation, where the bulky Cr(CO)₃ group directs the approach of hydrogen from the less hindered face. researchgate.net After the reduction, the chromium auxiliary is removed through irradiation, yielding the chiral benzhydrol with high enantiopurity. This relay approach provides a solution for symmetrically substituted benzophenones that are otherwise difficult to reduce enantioselectively. researchgate.net Another relay catalysis concept combines a non-chiral metal catalyst (e.g., iron) with a chiral Brønsted acid, where the two catalysts work in concert to achieve enantioselective reduction. nih.gov

Other Chemical Asymmetric Reduction Approaches to this compound

Beyond catalytic hydrogenation, other chemical methods have been successfully employed for the asymmetric reduction of 4-methoxybenzophenone.

Stoichiometric chiral reducing agents offer a reliable, albeit less atom-economical, route to enantiopure alcohols. wikipedia.org These methods involve modifying standard reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) with chiral ligands. wikipedia.org For example, chiral amino alcohols can be used to modify borohydrides, creating a chiral environment that directs the hydride delivery to one face of the ketone. wikipedia.org

A prominent example in this category is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a stoichiometric amount of a borane (B79455) source. researchgate.netwikipedia.org While technically catalytic in the oxazaborolidine, it requires a stoichiometric reductant. This method is highly effective for a wide range of ketones. wikipedia.org The primary drawback of these approaches is the need for a stoichiometric quantity of the chiral source, which can be expensive and generates significant waste compared to catalytic methods. wikipedia.org

Organocatalysis provides a metal-free alternative for asymmetric reductions, aligning with the principles of green chemistry. For the synthesis of this compound, a Hantzsch ester-mediated transfer hydrogenation using a cinchona alkaloid-based thiourea (B124793) catalyst has been reported. In this system, the thiourea catalyst activates the 4-methoxybenzophenone through hydrogen bonding, while the Hantzsch ester serves as the hydride source. organic-chemistry.org This method produced this compound with a 90% enantiomeric excess and yields between 70–75%. The reaction proceeds under mild, ambient conditions and avoids the use of precious or heavy metals. The development of such organocatalytic systems represents a significant advancement in sustainable chiral synthesis. rsc.org

| Catalyst Type | Hydrogen Source | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cinchona alkaloid-based thiourea | Hantzsch Ester | 70-75% | 90% |

Mechanistic Studies on the Enantioselective Formation of S 4 Methoxybenzhydrol

Investigation of Catalyst-Substrate Interactions in Chiral Induction

The precise nature of the interactions between the chiral catalyst and the 4-methoxybenzophenone (B1664615) substrate is fundamental to achieving high levels of enantioselectivity. These interactions are often non-covalent and can include hydrogen bonding, steric repulsion, and the aforementioned CH-π interactions.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in modeling the transition states of these reactions. These models help to visualize the three-dimensional arrangement of the catalyst and substrate and to quantify the energetic differences between the diastereomeric transition states that lead to the (S) and (R) enantiomers.

For example, in the case of catalysts bearing chiral diamine ligands, the nitrogen atoms of the ligand can form hydrogen bonds with the carbonyl oxygen of the 4-methoxybenzophenone, pre-organizing the substrate within the chiral environment of the catalyst. The steric bulk of the substituents on the chiral ligand then plays a crucial role in discriminating between the two faces of the ketone. The phenyl and 4-methoxyphenyl (B3050149) groups of the substrate will orient themselves to minimize steric clashes with the ligand framework, favoring the approach that leads to the (S)-alcohol.

The electronic properties of both the catalyst and the substrate also play a significant role. The electron-donating methoxy (B1213986) group on one of the phenyl rings of the substrate can influence the electronic density at the carbonyl carbon, potentially affecting the rate of hydride transfer. Similarly, the electronic nature of the chiral ligands can modulate the reactivity and selectivity of the metal catalyst.

Kinetic and Thermodynamic Analysis of Asymmetric Transformation Efficiency

The efficiency of the enantioselective formation of (S)-4-methoxybenzhydrol is governed by both kinetic and thermodynamic factors. Understanding these aspects is critical for optimizing reaction conditions to achieve high yields and enantioselectivities.

Kinetic Control vs. Thermodynamic Control:

In the context of asymmetric catalysis, the formation of the chiral product is typically under kinetic control. This means that the ratio of the (S) and (R) enantiomers in the product is determined by the relative rates of the two competing reaction pathways leading to their formation, rather than their relative thermodynamic stabilities. Since enantiomers have identical thermodynamic stability, a thermodynamically controlled process would inevitably lead to a racemic mixture. Therefore, the observed enantioselectivity is a direct consequence of the difference in the activation energies (ΔG‡) for the formation of the two diastereomeric transition states.

| Factor | Description | Implication for this compound formation |

| Kinetic Control | The product distribution is determined by the relative rates of competing reaction pathways. | The enantiomeric excess of this compound is a result of the lower activation energy for the transition state leading to its formation compared to the (R)-enantiomer. |

| Thermodynamic Control | The product distribution is determined by the relative thermodynamic stabilities of the products. | Not relevant for determining enantioselectivity, as (S)- and (R)-4-methoxybenzhydrol are thermodynamically equivalent. |

Kinetic Resolution:

In some instances, if the starting material is a racemic mixture of a chiral ketone, a process known as kinetic resolution can be employed. In this scenario, a chiral catalyst selectively reduces one enantiomer of the ketone at a much faster rate than the other. While not directly applicable to the prochiral 4-methoxybenzophenone, the principles of kinetic resolution, where the difference in reaction rates for two enantiomers is exploited, are analogous to the facial discrimination in the reduction of a prochiral ketone.

Reaction Progress Kinetic Analysis:

Detailed kinetic studies, often involving monitoring the reaction progress over time using techniques like in-situ NMR spectroscopy, can provide valuable information about the reaction mechanism, including the rate-determining step, catalyst activation, and potential deactivation pathways. For the asymmetric hydrogenation of ketones, it has been shown that the rate law can be complex, with dependencies on the concentrations of the substrate, catalyst, and hydrogen pressure.

Understanding the kinetic profile of the reaction allows for the optimization of parameters such as temperature, pressure, and catalyst loading to maximize the rate of formation of the desired (S)-enantiomer while minimizing side reactions or catalyst decomposition.

Thermodynamic Considerations:

Advanced Synthetic and Process Methodologies Relevant to S 4 Methoxybenzhydrol

Application of Flow Chemistry in Asymmetric Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chiral molecules, offering significant advantages over conventional batch processing. nih.gov These benefits include superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and streamlined scalability. beilstein-journals.orgumontreal.ca

In the context of synthesizing (S)-4-methoxybenzhydrol, flow chemistry is particularly well-suited for the asymmetric hydrogenation or reduction of its prochiral precursor, 4-methoxybenzophenone (B1664615). A typical setup involves pumping a solution of the ketone and a hydrogen source (or hydride donor) through a heated, pressurized reactor column packed with a heterogeneous chiral catalyst. nih.gov This catalyst is often a chiral transition metal complex, such as a rhodium or ruthenium complex with a chiral ligand, immobilized on a solid support. umontreal.ca This immobilization is key to the process, as it prevents catalyst leaching, simplifies product purification, and allows for the continuous reuse of the expensive chiral catalyst. researchgate.net

The precise control afforded by flow systems allows for rapid optimization of reaction conditions to maximize both conversion and enantioselectivity. beilstein-journals.org Parameters such as residence time (the time the reactants spend in the catalytic column), flow rate, temperature, and pressure can be finely tuned to achieve the desired outcome. For instance, increasing the temperature can accelerate the reaction rate, while the high-pressure capabilities of flow reactors ensure that gaseous reagents like hydrogen remain dissolved in the reaction medium, enhancing efficiency. asynt.com The use of inline analytical tools, such as FTIR spectroscopy, can provide real-time monitoring of the reaction, enabling swift optimization and ensuring consistent product quality. beilstein-journals.org

Research findings for analogous asymmetric hydrogenations in continuous flow systems demonstrate the potential of this methodology. High conversions (>95%) and excellent enantiomeric excesses (ee >90%) are regularly achieved with short residence times, often in the order of minutes. beilstein-journals.orgnih.gov

Table 1: Representative Parameters for Continuous Flow Asymmetric Reduction of 4-Methoxybenzophenone

| Parameter | Value Range | Impact on Synthesis |

| Catalyst | Immobilized Rh/Ru-Chiral Ligand | Determines enantioselectivity and reaction rate. |

| Substrate Conc. | 0.1 - 0.5 M | Influences throughput and reactor productivity. |

| Flow Rate | 0.1 - 1.0 mL/min | Inversely related to residence time; key for optimization. |

| Residence Time | 2 - 20 min | Affects conversion; longer times generally increase conversion. |

| Temperature | 30 - 90 °C | Higher temperatures can increase reaction rate but may affect selectivity. asynt.com |

| **Pressure (H₂) ** | 10 - 80 bar | Higher pressure increases hydrogen availability, boosting reaction rates. asynt.com |

| Typical Conversion | > 96% | Demonstrates the high efficiency of the flow process. nih.gov |

| Typical ee (%) | > 91% | Indicates high stereochemical control. nih.gov |

Development of Multi-Enzymatic Cascade Systems for Enhanced Efficiency

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. For the production of this compound, multi-enzymatic cascade systems represent a sophisticated approach that mimics nature's biosynthetic pathways to achieve high efficiency and purity. nih.gov A cascade reaction involves multiple enzymatic transformations in a single pot, which circumvents the need for isolating and purifying intermediates, thereby reducing waste, time, and cost. mdpi.com

The core of a multi-enzyme system for this compound synthesis is a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). wikipedia.orgrsc.org These enzymes catalyze the highly enantioselective reduction of the prochiral ketone, 4-methoxybenzophenone, to the desired (S)-alcohol. nih.govfrontiersin.org However, these enzymes are dependent on expensive nicotinamide (B372718) cofactors, such as NADPH or NADH, which act as the hydride source for the reduction. organic-chemistry.org Using these cofactors in stoichiometric amounts is economically prohibitive for industrial-scale synthesis.

This is where the "cascade" or "system" approach becomes crucial. To make the process viable, a second enzyme is introduced to regenerate the cofactor in situ. matthey.com A common and effective regeneration system pairs the KRED with a glucose dehydrogenase (GDH). rsc.org In this two-enzyme system, the KRED reduces the 4-methoxybenzophenone to this compound using NADPH, which is converted to its oxidized form (NADP+). Simultaneously, the GDH oxidizes a cheap co-substrate like glucose to gluconolactone, which in turn reduces the NADP+ back to its active NADPH form. researchgate.net This creates a closed-loop, catalytic cycle for the cofactor, meaning only a very small initial amount is needed. rsc.org

The efficiency of such systems is remarkable, often achieving very high conversions and nearly perfect enantioselectivity (>99% ee). rsc.orgresearchgate.net The entire process can be run in an aqueous buffer under mild conditions (near neutral pH and room temperature), further enhancing its "green" credentials. organic-chemistry.org Co-immobilization of both the KRED and the GDH onto a solid support can further enhance stability and reusability, making the system suitable for both batch and continuous flow biocatalytic processes. mdpi.com

Table 2: Components and Findings of a Typical Multi-Enzymatic System for this compound Synthesis

| Component | Role | Typical Finding / Condition |

| Primary Enzyme | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Catalyzes the asymmetric reduction of 4-methoxybenzophenone. |

| Regeneration Enzyme | Glucose Dehydrogenase (GDH) | Regenerates the NADPH cofactor by oxidizing glucose. researchgate.net |

| Substrate | 4-Methoxybenzophenone | The prochiral ketone to be reduced. |

| Cofactor | NADP+/NADPH | Hydride donor for the reduction; used in catalytic amounts. |

| Co-substrate | D-Glucose | Inexpensive substrate for the regeneration enzyme. researchgate.net |

| Reaction Medium | Aqueous Buffer | Typically pH 6.0 - 8.0. |

| Temperature | 25 - 40 °C | Mild conditions preserve enzyme activity. |

| Conversion | > 98% | Indicates a highly efficient and complete reaction. |

| Enantiomeric Excess (ee) | > 99% | Demonstrates exquisite stereoselectivity of the enzyme. rsc.org |

Analytical and Spectroscopic Characterization of S 4 Methoxybenzhydrol Stereoisomers

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral SFC, Chiral HPLC)

The assessment of enantiomeric purity, often expressed as enantiomeric excess (e.e.), relies on chromatographic methods that can distinguish between the R- and S-enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are powerful and widely used techniques for this purpose. Both methods employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a high-speed, efficient technique that uses supercritical carbon dioxide as the primary mobile phase, often with a small percentage of an alcohol modifier (e.g., methanol, ethanol, or isopropanol). The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and reduced solvent consumption compared to HPLC.

For chiral alcohols like 4-methoxybenzhydrol, polysaccharide-based CSPs are highly effective. These phases, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives coated or immobilized on a silica (B1680970) support, provide the necessary stereoselective interactions (e.g., hydrogen bonding, π-π interactions, and steric hindrance) to resolve the enantiomers. The selection of the organic modifier and its concentration is crucial for optimizing the separation by influencing the interactions between the analyte and the CSP.

Illustrative Chiral SFC Method for Benzhydrol Derivatives

Below is a table representing a typical screening result for the separation of benzhydrol enantiomers, illustrating how different columns and modifiers can affect the separation.

| Column (CSP) | Modifier | Retention Time (R-isomer) (min) | Retention Time (S-isomer) (min) | Resolution (Rs) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol | 3.5 | 4.2 | 2.1 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol | 4.8 | 5.5 | 1.9 |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Isopropanol (B130326) | 4.1 | 5.1 | 2.5 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Isopropanol | 5.2 | 6.4 | 2.8 |

This table is an illustrative example of typical results for chiral benzhydrol separations and does not represent data from a specific analysis of (S)-4-methoxybenzhydrol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a cornerstone for enantiomeric purity assessment. It can be performed in different modes, including normal-phase, reversed-phase, and polar organic modes, depending on the analyte's properties and the chosen CSP. For aromatic alcohols, normal-phase HPLC is frequently employed, typically using a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol or ethanol.

Similar to SFC, polysaccharide-based CSPs are among the most versatile and widely used for HPLC enantioseparations. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The relative stability of these complexes dictates the elution order.

Illustrative Chiral HPLC Method for Benzhydrol Derivatives

The following table shows representative data for a chiral HPLC separation of a benzhydrol compound, demonstrating the effect of mobile phase composition on retention and resolution.

| Column (CSP) | Mobile Phase (Hexane:Isopropanol) | Retention Time (Isomer 1) (min) | Retention Time (Isomer 2) (min) | Resolution (Rs) |

| Amylose tris(3,5-dimethylphenylcarbamate) | 90:10 | 8.2 | 9.5 | 2.3 |

| Amylose tris(3,5-dimethylphenylcarbamate) | 85:15 | 6.5 | 7.4 | 1.9 |

| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 | 10.1 | 11.8 | 2.6 |

| Cellulose tris(3,5-dimethylphenylcarbamate) | 85:15 | 7.9 | 9.0 | 2.2 |

This table is an illustrative example of typical results for chiral benzhydrol separations and does not represent data from a specific analysis of this compound.

Advanced Spectroscopic Methods for Absolute and Relative Stereochemistry Determination

While chromatography can determine the enantiomeric purity of a sample, it does not inherently assign the absolute configuration (i.e., distinguish the R- from the S-enantiomer). For this, advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, are employed.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This powerful method involves reacting the chiral alcohol, in this case, a sample of this compound, with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also differ.

A widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The alcohol is reacted with both the (R)- and (S)-enantiomers of MTPA chloride to form the corresponding (R)-MTPA and (S)-MTPA esters. The resulting diastereomeric esters will exhibit different chemical shifts (δ) for the protons near the newly formed chiral center.

By comparing the ¹H NMR spectra of the two diastereomeric esters, the absolute configuration of the original alcohol can be determined. A systematic difference in chemical shifts (Δδ = δS - δR) is observed for protons on either side of the stereogenic center due to the anisotropic effect of the phenyl ring in the MTPA moiety. A consistent pattern of positive and negative Δδ values allows for the assignment of the absolute configuration based on the established Mosher's method model. nist.govsigmaaldrich.com

Illustrative ¹H NMR Data for Mosher Ester Analysis of a Chiral Benzhydrol

The table below provides a representative dataset from a Mosher ester analysis of a chiral benzhydrol, demonstrating the chemical shift differences used to assign absolute configuration. The protons of the methoxy (B1213986) and phenyl groups of the benzhydrol would be analyzed.

| Proton Assignment | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |

| -OCH₃ | 3.78 | 3.82 | +0.04 |

| Phenyl-H (ortho) | 7.28 | 7.25 | -0.03 |

| Phenyl-H (meta) | 7.35 | 7.33 | -0.02 |

| Methoxy-Phenyl-H (ortho to -OCH₃) | 6.88 | 6.92 | +0.04 |

| Methoxy-Phenyl-H (meta to -OCH₃) | 7.20 | 7.25 | +0.05 |

This table presents an illustrative example of data obtained from a Mosher ester analysis of a chiral secondary alcohol and does not represent specific experimental data for this compound. The signs of Δδ values are used to determine the absolute configuration based on the spatial arrangement of the substituents relative to the MTPA phenyl group.

Computational Chemistry and Theoretical Investigations of S 4 Methoxybenzhydrol Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the synthesis of (S)-4-methoxybenzhydrol, which is typically formed through the asymmetric reduction of 4-methoxybenzophenone (B1664615), DFT calculations are instrumental in elucidating the intricate details of the reaction mechanism. These calculations can map out the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products.

Theoretical studies on the enantioselective reduction of prochiral ketones with borane (B79455) catalyzed by chiral oxazaborolidines provide a framework for understanding the synthesis of this compound. DFT calculations can be employed to explore the step-by-step mechanism of hydride transfer from the reducing agent to the carbonyl carbon of 4-methoxybenzophenone. This includes the formation of a catalyst-ketone complex, the hydride transfer step, and the release of the chiral alcohol product.

By calculating the Gibbs free energy changes (ΔG) for each step, the thermodynamically most favorable reaction pathway can be determined. Furthermore, the activation energies (ΔG‡) for the transition states leading to the (S) and (R) enantiomers can be computed. A lower activation energy for the pathway leading to the (S)-enantiomer would provide a theoretical basis for the observed stereoselectivity.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Asymmetric Reduction of 4-Methoxybenzophenone

| Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants (4-Methoxybenzophenone + Catalyst-Borane Complex) | 0.0 |

| 2 | Catalyst-Ketone Complex (pro-S) | -5.2 |

| 3 | Transition State (TS) for (S)-enantiomer | +15.8 |

| 4 | This compound-Catalyst Complex | -25.4 |

| 5 | Catalyst-Ketone Complex (pro-R) | -4.9 |

| 6 | Transition State (TS) for (R)-enantiomer | +18.3 |

| 7 | (R)-4-methoxybenzhydrol-Catalyst Complex | -23.1 |

Note: The data in this table is illustrative and intended to represent the type of information that can be obtained from DFT calculations.

Prediction of Stereoselectivity through Transition State Modeling

The origin of stereoselectivity in the synthesis of this compound lies in the energetic differences between the diastereomeric transition states leading to the two possible enantiomers. Transition state modeling, often performed in conjunction with DFT calculations, allows for the detailed geometric and energetic analysis of these critical structures.

For the asymmetric reduction of 4-methoxybenzophenone, the catalyst and the substrate form a transient complex. The spatial arrangement of the phenyl and 4-methoxyphenyl (B3050149) groups of the ketone within the chiral environment of the catalyst dictates which face of the carbonyl group is more accessible to the hydride nucleophile.

Transition state models, such as those proposed for CBS (Corey-Bakshi-Shibata) reductions, can be adapted to the 4-methoxybenzophenone system. nih.gov These models help to rationalize the observed enantioselectivity by considering steric and electronic interactions within the transition state. For instance, the model would predict that the bulkier substituent (the 4-methoxyphenyl or phenyl group) will orient itself to minimize steric clash with the chiral ligands of the catalyst, thereby exposing one face of the carbonyl for preferential attack.

Recent studies have highlighted the importance of non-covalent interactions, such as London dispersion forces, in stabilizing the favored transition state, challenging the traditional view that steric hindrance is the sole determining factor. youtube.com Computational analysis of the transition states can quantify these interactions, providing a more nuanced understanding of the factors governing stereoselectivity. The calculated energy difference between the pro-S and pro-R transition states (ΔΔG‡) can be directly correlated with the predicted enantiomeric excess (ee) of the reaction.

Table 2: Hypothetical Transition State Analysis for the Reduction of 4-Methoxybenzophenone

| Transition State | Key Non-Covalent Interactions | Calculated Relative Energy (ΔΔG‡, kcal/mol) | Predicted Enantiomeric Excess (% ee) |

| Pro-S | π-π stacking, C-H···π interactions | 0.0 | 98 |

| Pro-R | Steric repulsion | 2.5 |

Note: This table presents hypothetical data to illustrate the outcomes of transition state modeling.

Molecular Modeling of Enzyme-Substrate Complexes in Biocatalytic Processes

Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the synthesis of chiral alcohols like this compound. Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are pivotal in understanding and engineering these biocatalytic processes.

Molecular docking can predict the preferred binding orientation of the substrate, 4-methoxybenzophenone, within the active site of an ADH. The active site of an ADH typically contains a catalytic zinc ion and a nicotinamide (B372718) adenine dinucleotide (NADH/NADPH) cofactor. nih.gov The docking simulations would position the carbonyl group of 4-methoxybenzophenone in close proximity to the hydride source of the cofactor, oriented for stereospecific reduction. The binding mode that leads to the (S)-alcohol is expected to have a more favorable docking score (lower binding energy) than the mode leading to the (R)-alcohol.

Molecular dynamics simulations provide a dynamic picture of the enzyme-substrate complex over time. These simulations can reveal crucial information about the flexibility of the active site, the role of specific amino acid residues in substrate binding and catalysis, and the conformational changes that occur during the reaction. For instance, MD simulations can show how the phenyl and 4-methoxyphenyl groups of the substrate are accommodated within the binding pocket of the enzyme, and how this positioning facilitates the selective transfer of a hydride to one prochiral face of the carbonyl. This detailed understanding can guide site-directed mutagenesis efforts to improve the enzyme's activity and enantioselectivity for the production of this compound.

Table 3: Hypothetical Key Interactions in a Modeled ADH-4-Methoxybenzophenone Complex

| Interacting Residue | Substrate Group | Interaction Type | Distance (Å) |

| His67 | Carbonyl Oxygen | Zinc Coordination | 2.1 |

| Trp110 | 4-Methoxyphenyl Ring | π-π Stacking | 3.5 |

| Val203 | Phenyl Ring | Hydrophobic Interaction | 3.8 |

| NADH | Carbonyl Carbon | Hydride Transfer | 3.4 |

Note: The data presented in this table is hypothetical and serves to exemplify the type of information derived from molecular modeling of enzyme-substrate complexes.

Strategic Applications of S 4 Methoxybenzhydrol in Academic Asymmetric Synthesis

Utilization as a Chiral Auxiliary or Building Block in Complex Molecular Architectures7.2. Exploration of Derivatives for Diverse Synthetic Transformations

The inability to locate any primary research or review articles discussing (S)-4-methoxybenzhydrol in these contexts makes it impossible to generate a scientifically accurate and informative article that adheres to the requested structure and content. While the principles of asymmetric synthesis and the roles of chiral auxiliaries and building blocks are well-established, the specific contributions of this compound to this field are not documented in accessible scientific databases and journals.

Consequently, the creation of an authoritative and evidence-based article on this subject cannot be accomplished at this time. Further primary research would be required to elucidate the potential applications of this compound in asymmetric synthesis before a comprehensive review could be written.

Emerging Trends and Future Research Directions in S 4 Methoxybenzhydrol Chemistry

Innovation in Catalytic System Design for Improved Enantioselectivity and Sustainability

The asymmetric reduction of 4-methoxybenzophenone (B1664615) to (S)-4-methoxybenzhydrol is a key transformation that has been the subject of intense research. Innovations in catalyst design are central to improving the efficiency, enantioselectivity, and sustainability of this process. Both biocatalysis and chemocatalysis are contributing to these advancements.

Biocatalysis: The use of whole-cell biocatalysts and isolated enzymes, such as alcohol dehydrogenases (ADHs), offers a green and highly selective route to chiral alcohols. nih.govnih.gov These enzymatic systems operate under mild conditions and can exhibit exquisite enantioselectivity. Future research is focused on enzyme engineering to enhance substrate scope, stability, and tolerance to industrial process conditions. The development of efficient cofactor regeneration systems is also a critical area of investigation to improve the economic viability of biocatalytic processes on a large scale. nih.govrsc.org

Chemocatalysis: Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral benzhydrols. acs.orgnih.govnih.gov Recent research has focused on the development of catalysts based on earth-abundant and non-precious metals like manganese and copper, which offer a more sustainable alternative to traditional ruthenium and rhodium catalysts. acs.orgnih.gov The design of novel chiral ligands is crucial for achieving high enantioselectivity. acs.org Future directions include the development of recyclable catalysts and the use of more environmentally benign reducing agents.

| Catalytic System | Catalyst Type | Key Advantages | Future Research Focus |

|---|---|---|---|

| Biocatalysis | Alcohol Dehydrogenases (ADHs), Whole Cells (e.g., Daucus carota) | High enantioselectivity, mild reaction conditions, environmentally benign. nih.govnih.gov | Enzyme engineering for improved stability and substrate scope, efficient cofactor regeneration. nih.govrsc.org |

| Chemocatalysis | Transition Metal Complexes (e.g., Mn, Ru, Cu) with Chiral Ligands | High turnover numbers, broad substrate scope, predictable stereochemistry. acs.orgnih.govnih.gov | Development of catalysts based on earth-abundant metals, recyclable catalysts, use of green reducing agents. acs.orgnih.gov |

| Organocatalysis | Chiral Oxazaborolidines (CBS catalysts) | Metal-free, predictable stereochemistry. nih.gov | Development of more robust and recyclable organocatalysts. |

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including yield and enantioselectivity, based on the starting materials, catalyst, and reaction conditions. This predictive power can significantly reduce the number of experiments required to optimize the synthesis of this compound. digitellinc.com

Automated Reaction Optimization: When combined with automated synthesis platforms, AI can create self-optimizing systems. These systems can autonomously design and perform experiments, analyze the results, and then use that data to inform the next set of experiments, rapidly converging on the optimal conditions for a given transformation. acs.org

| Application Area | AI/ML Approach | Potential Impact on this compound Synthesis |

|---|---|---|

| Catalyst Discovery | Screening of virtual catalyst libraries using predictive models. | Accelerated identification of novel, highly selective catalysts. digitellinc.com |

| Reaction Condition Optimization | Bayesian optimization and other algorithms to explore the reaction parameter space. | Rapid determination of optimal temperature, pressure, solvent, and catalyst loading to maximize yield and enantioselectivity. |

| Retrosynthetic Planning | AI-powered tools to suggest novel and efficient synthetic routes. cas.org | Discovery of more sustainable and cost-effective pathways to this compound. |

Broader Applicability in the Synthesis of Chiral Molecules

This compound is not only a target molecule but also a valuable chiral building block for the synthesis of more complex and biologically active molecules. nih.govnih.gov Its utility stems from the presence of a stereogenic center bearing a hydroxyl group, which can be further functionalized.

Pharmaceutical Synthesis: Chiral alcohols are key intermediates in the synthesis of many pharmaceuticals. The this compound scaffold can be incorporated into a variety of drug candidates, where the stereochemistry at the benzylic position is often crucial for biological activity.

Asymmetric Catalysis: The hydroxyl group of this compound can be used to direct subsequent stereoselective reactions or the molecule itself can be elaborated into chiral ligands for asymmetric catalysis.

Future research will likely focus on expanding the range of complex chiral molecules that can be synthesized from this compound. This will involve the development of new synthetic methodologies that take advantage of its unique structural and stereochemical features. The development of efficient and scalable routes to this chiral building block will be critical to enabling its widespread use in drug discovery and development. nih.gov

Q & A

Q. What are the established synthetic routes for (S)-4-methoxybenzhydrol?

The synthesis typically involves Grignard reactions or reduction of ketones. For example, a modified Grignard approach using o-methoxyphenylmagnesium bromide and p-substituted benzaldehyde derivatives can yield benzhydrols. Post-reaction, the product is purified via recrystallization (e.g., benzene-petroleum ether mixtures) . Stereoselectivity may require chiral auxiliaries or asymmetric catalysis, though specific protocols for the (S)-enantiomer are not detailed in the provided evidence.

Q. How should this compound be purified to ensure high chemical purity?

Recrystallization is the standard method. For benzhydrol analogs, solvents like benzene-petroleum ether (30–60°C) are effective, achieving >95% purity. Centrifugation or column chromatography may supplement purification if impurities persist .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : To confirm methoxy group placement and aromatic proton environments (referencing shifts in similar compounds like 4-methoxybenzaldehyde ).

- IR : Identification of hydroxyl (O-H) and carbonyl (C=O) stretches.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 212.24 for analogs ) validate molecular weight.

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis of this compound?

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived systems) in asymmetric reductions.

- Reaction Monitoring : Track ee via chiral HPLC with columns like Chiralpak® IA/IB, calibrated with racemic standards.

- Temperature Control : Lower temperatures (0–5°C) during critical steps (e.g., Grignard additions) to minimize racemization .

Q. How to resolve contradictions in reported synthetic yields for benzhydrol derivatives?

- Parameter Screening : Systematically vary reaction parameters (e.g., stoichiometry, solvent polarity) using Design of Experiments (DoE) frameworks.

- Reproducibility Checks : Replicate procedures under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference, as emphasized in diazotization protocols .

- Data Transparency : Adhere to open-data practices (e.g., sharing raw NMR files) to enable cross-validation .

Q. What advanced methods validate stereochemical purity and stability of this compound?

- Chiral HPLC : Compare retention times with (R)-enantiomer standards.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- Stability Studies : Monitor decomposition under light, heat, or acidic conditions (e.g., accelerated stability testing at 40°C/75% RH) .

Data Analysis & Experimental Design

Q. How to address conflicting spectral data for methoxybenzhydrol derivatives?

- Controlled Reanalysis : Repeat experiments using deuterated solvents (e.g., DMSO-d₆) to eliminate solvent artifacts .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., QSPR models ).

Q. What strategies ensure reproducibility in stereoselective syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.